An In-depth Technical Guide to the Chemical and Physical Properties of Chlorobenzilate
An In-depth Technical Guide to the Chemical and Physical Properties of Chlorobenzilate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobenzilate, with the IUPAC name ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate, is an organochlorine pesticide first introduced in 1952.[1] It has been primarily used as a non-systemic acaricide to control mites on citrus and deciduous fruit trees.[1][2] Although its use has been discontinued in many countries due to concerns about its environmental persistence and potential health effects, a comprehensive understanding of its chemical and physical properties remains crucial for toxicological studies, environmental monitoring, and the development of safer alternatives.[2] This technical guide provides a detailed overview of the core chemical and physical characteristics of chlorobenzilate, methodologies for their determination, and insights into its mode of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of chlorobenzilate are summarized in the tables below for easy reference and comparison. These properties are critical for predicting its environmental fate, transport, and biological interactions.
Table 1: Chemical Identification of Chlorobenzilate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2,2-bis(4-chlorophenyl)-2-hydroxyacetate | [3] |
| CAS Number | 510-15-6 | [3] |
| Molecular Formula | C₁₆H₁₄Cl₂O₃ | [3] |
| Molecular Weight | 325.2 g/mol | [3] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | [3] |
| InChI Key | RAPBNVDSDCTNRC-UHFFFAOYSA-N | [3] |
Table 2: Physical and Chemical Properties of Chlorobenzilate
| Property | Value | Source(s) |
| Melting Point | 35-37.5 °C | [3] |
| Boiling Point | 141-142 °C at 0.06 mmHg | [4] |
| Density | 1.2816 g/cm³ at 20 °C | [3] |
| Vapor Pressure | 2.2 x 10⁻⁶ mmHg at 20 °C | [3] |
| Water Solubility | 10 mg/L at 20 °C | [5] |
| Solubility in Organic Solvents | Soluble in most organic solvents, including acetone, benzene, methanol, and hexane. | [3][5] |
| pKa (estimated) | ~13-14 | Due to the tertiary alcohol group, the pKa is estimated to be in the range of other tertiary alcohols. An experimental value is not readily available. |
| Physical Description | Pure form is a colorless to pale yellow solid. Technical grade is a brownish viscous liquid. | [3][5] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline standardized methodologies, largely based on OECD Guidelines for the Testing of Chemicals, which are internationally recognized.
Synthesis of Chlorobenzilate
The synthesis of chlorobenzilate is a two-step process involving a Grignard reaction to create the diaryl carbinol intermediate, followed by an esterification reaction.
Step 1: Synthesis of 4,4'-dichlorobenzhydrol (bis(4-chlorophenyl)methanol)
This step involves the reaction of a Grignard reagent, prepared from 4-chlorobromobenzene, with 4-chlorobenzaldehyde.
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Materials: Magnesium turnings, anhydrous diethyl ether, 4-chlorobromobenzene, 4-chlorobenzaldehyde, hydrochloric acid (10%), sodium bicarbonate solution (saturated), anhydrous sodium sulfate.
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Procedure:
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a solution of 4-chlorobromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the Grignard reaction.
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Once the reaction has started, add the remaining 4-chlorobromobenzene solution at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 30 minutes.
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Cool the reaction mixture in an ice bath and add a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether dropwise with stirring.
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After the addition is complete, stir the mixture at room temperature for 1 hour.
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Quench the reaction by slowly adding 10% hydrochloric acid.
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Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude 4,4'-dichlorobenzhydrol.
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Purify the product by recrystallization or chromatography.
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Step 2: Esterification to form Chlorobenzilate
This step involves the reaction of the synthesized 4,4'-dichlorobenzhydrol with ethyl chloroacetate.
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Materials: 4,4'-dichlorobenzhydrol, ethyl chloroacetate, a suitable base (e.g., sodium hydride or a non-nucleophilic base), anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide).
-
Procedure:
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In a flame-dried flask under a nitrogen atmosphere, dissolve 4,4'-dichlorobenzhydrol in the anhydrous solvent.
-
Cool the solution in an ice bath and add the base portion-wise.
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Stir the mixture for 30 minutes at 0 °C.
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Add ethyl chloroacetate dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude chlorobenzilate by column chromatography or distillation under reduced pressure.
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Determination of Physicochemical Properties
The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which provide a framework for standardized and internationally accepted methods.
1. Melting Point/Melting Range (OECD Guideline 102)
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Principle: The temperature at which the phase transition from solid to liquid occurs is determined. For impure substances, this occurs over a range.
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Apparatus: Capillary tube melting point apparatus.
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Procedure:
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A small, finely powdered sample of chlorobenzilate is introduced into a capillary tube, which is then sealed at one end.
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The capillary tube is placed in a heating block or an oil bath of a melting point apparatus.
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The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
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2. Boiling Point (OECD Guideline 103)
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Principle: The temperature at which the vapor pressure of the liquid equals the atmospheric pressure is determined.
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Apparatus: Ebulliometer or a distillation setup.
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Procedure (Distillation Method):
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A sample of chlorobenzilate is placed in a distillation flask.
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The flask is heated, and the temperature of the vapor is measured with a thermometer placed at the level of the side arm of the distillation flask.
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The temperature at which the liquid boils and a steady stream of distillate is collected is recorded as the boiling point. For substances like chlorobenzilate with high boiling points, this is typically performed under reduced pressure.
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3. Density (OECD Guideline 109)
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Principle: The mass per unit volume of the substance is determined.
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Apparatus: Pycnometer or a hydrometer.
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Procedure (Pycnometer Method):
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The weight of a clean, dry pycnometer of a known volume is determined.
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The pycnometer is filled with the molten chlorobenzilate (if solid at room temperature) or the liquid technical product.
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The weight of the pycnometer filled with the substance is measured at a constant temperature.
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The density is calculated by dividing the mass of the substance by the volume of the pycnometer.
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4. Vapor Pressure (OECD Guideline 104)
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Principle: The pressure exerted by the vapor in equilibrium with the solid or liquid phase is measured.
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Apparatus: Gas saturation method apparatus or a vapor pressure balance.
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Procedure (Gas Saturation Method):
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A stream of an inert gas (e.g., nitrogen) is passed through or over the surface of a sample of chlorobenzilate at a known, constant temperature and flow rate.
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The amount of substance that vaporizes and is carried away by the gas is determined by trapping and quantifying it.
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The vapor pressure is calculated from the amount of vaporized substance and the volume of the carrier gas.
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5. Water Solubility (OECD Guideline 105)
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Principle: The saturation mass concentration of the substance in water at a given temperature is determined.
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Apparatus: Flask with a stirrer, constant temperature bath, analytical instrumentation for quantification (e.g., GC or HPLC).
-
Procedure (Flask Method):
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An excess amount of chlorobenzilate is added to a known volume of water in a flask.
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The mixture is agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
-
The mixture is then allowed to stand to let undissolved particles settle.
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A sample of the aqueous phase is taken, filtered or centrifuged to remove any undissolved substance.
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The concentration of chlorobenzilate in the aqueous sample is determined using a suitable analytical method.
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Mechanism of Action
Chlorobenzilate functions as a neurotoxin, a mode of action common to many organochlorine pesticides.[6] Its primary target is the nervous system of insects and mites. The toxic effect is achieved by disrupting the normal transmission of nerve impulses.
Specifically, chlorobenzilate interferes with the function of voltage-gated sodium (Na⁺) and potassium (K⁺) channels in the axonal membranes of nerve cells.[6] These channels are crucial for the generation and propagation of action potentials. By altering the gating kinetics of these channels, chlorobenzilate prolongs the open state of sodium channels and inhibits the closing of potassium channels. This leads to a continuous influx of sodium ions and a disrupted efflux of potassium ions, resulting in a state of hyperexcitability of the nerve cell. The constant firing of the nerve leads to tremors, paralysis, and ultimately, the death of the organism.
References
- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 2. US2452350A - Method of preparing alkyl esters of chloroacetic acid - Google Patents [patents.google.com]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Structure and mode of action of organochlorines, organophophate and carbamates | PPTX [slideshare.net]
- 5. search.library.brandeis.edu [search.library.brandeis.edu]
- 6. acri.gov.tw [acri.gov.tw]
